molecular formula C22H19N3O5 B2931432 N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892273-66-4

N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2931432
CAS No.: 892273-66-4
M. Wt: 405.41
InChI Key: KHGWGJMUPOWZPX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by:

  • A 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core, which is a bicyclic scaffold with two ketone groups.
  • A furan-2-ylmethyl substituent at the N-position of the carboxamide group.
  • A 4-methoxybenzyl group at the 3-position of the quinazoline ring.

This compound shares structural motifs with several bioactive molecules, particularly those targeting kinases (e.g., EGFR) or protein-protein interactions (e.g., HSP40/DNAJA1) .

Properties

CAS No.

892273-66-4

Molecular Formula

C22H19N3O5

Molecular Weight

405.41

IUPAC Name

N-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H19N3O5/c1-29-16-7-4-14(5-8-16)13-25-21(27)18-9-6-15(11-19(18)24-22(25)28)20(26)23-12-17-3-2-10-30-17/h2-11H,12-13H2,1H3,(H,23,26)(H,24,28)

InChI Key

KHGWGJMUPOWZPX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=O

solubility

not available

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Structural Analogs with Tetrahydroquinazoline Cores

Table 1: Structural Comparison of Tetrahydroquinazoline Derivatives
Compound Name / ID Substituents at N- and 3-Positions Molecular Weight (g/mol) Key Features Source
Target Compound N: Furan-2-ylmethyl; 3: 4-Methoxybenzyl ~423.4 (estimated) Methoxy group enhances lipophilicity -
sc-492692 (Santa Cruz) N: Furan-2-ylmethyl; 3: 4-Methylphenyl ~393.4 Methyl substituent reduces polarity vs. methoxy
ZINC000020117031 N: 2-(Morpholin-4-yl)ethyl; 3: 2-Methoxyethyl ~417.5 Morpholine and methoxyethyl improve solubility
3-[(4-Chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-... N: Piperazine-propyl; 3: 4-Chlorophenylmethyl ~566.1 Bulky substituents may affect receptor binding
N-Hydroxy-2,4-dioxo-3-phenyl-... (1372887-89-2) N: Hydroxy; 3: Phenyl ~311.3 Hydroxyl group increases hydrophilicity

Key Observations :

  • Substituent Polarity : The target compound’s 4-methoxybenzyl group balances lipophilicity and electron-donating effects, whereas sc-492692’s 4-methylphenyl is more lipophilic but less polarizable .
  • Solubility : ZINC000020117031’s morpholinylethyl and methoxyethyl groups likely enhance aqueous solubility compared to the target’s furan and benzyl groups .

Functional Group Variations and Tautomerism

  • Furan vs. Thiazole : describes N-(thiazol-2-yl)furan-2-carboxamide derivatives, where the thiazole ring replaces the quinazoline core. Such substitutions alter electronic properties and binding modes .
  • Tautomeric Behavior: notes that 1,2,4-triazole derivatives (e.g., compounds [7–9]) exist in thione-thiol tautomeric forms, which can influence reactivity and interactions.

Biological Activity

N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinazoline core fused with a furan ring and a carboxamide group. Its molecular formula is C22H20N4O5C_{22}H_{20}N_{4}O_{5} with a molecular weight of approximately 420.4 g/mol. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant activity against HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells.

Case Study: Anticancer Efficacy

In a comparative study, the compound demonstrated lower cell viability percentages in treated cancer cells compared to control groups. For instance:

CompoundCell LineCell Viability (%)
This compoundHepG235.01
Doxorubicin (standard)HepG20.62

The data indicates that the compound's structure-activity relationship (SAR) plays a crucial role in its efficacy; substituents on the phenyl ring significantly affect its anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, this compound also exhibits antimicrobial effects against various bacterial strains. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli230
Staphylococcus aureus265
Bacillus cereus280

These results suggest that the compound may serve as a promising lead for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance:

  • Anticancer Mechanism : It acts as an inhibitor of the epidermal growth factor receptor (EGFR), blocking downstream signaling pathways that promote cell proliferation and survival.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to cell death.

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